molecular formula C17H17NO B11865140 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol CAS No. 112570-67-9

7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol

Cat. No.: B11865140
CAS No.: 112570-67-9
M. Wt: 251.32 g/mol
InChI Key: WEPAJLZOVRARCG-UHFFFAOYSA-N
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Description

7-(Bicyclo[221]hept-5-en-2-ylmethyl)quinolin-8-ol is a complex organic compound with the molecular formula C17H17NO It features a quinoline core substituted with a bicyclo[221]hept-5-en-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol typically involves the reaction of quinoline derivatives with bicyclo[2.2.1]hept-5-en-2-ylmethyl halides under specific conditions. The reaction is often catalyzed by transition metals and requires precise control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives .

Scientific Research Applications

7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to various enzymes and receptors, modulating their activity. The bicyclo[2.2.1]hept-5-en-2-ylmethyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol is unique due to the combination of the bicyclo[2.2.1]heptane and quinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

112570-67-9

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

7-(2-bicyclo[2.2.1]hept-5-enylmethyl)quinolin-8-ol

InChI

InChI=1S/C17H17NO/c19-17-14(6-5-12-2-1-7-18-16(12)17)10-15-9-11-3-4-13(15)8-11/h1-7,11,13,15,19H,8-10H2

InChI Key

WEPAJLZOVRARCG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)CC3=C(C4=C(C=CC=N4)C=C3)O

Origin of Product

United States

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